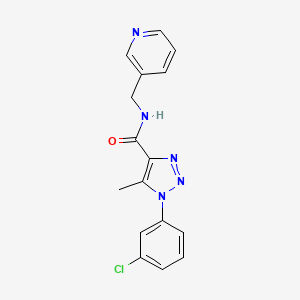

1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a methyl group, and a pyridinylmethyl group. Triazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Mecanismo De Acción

Target of Action

The compound, 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria respectively .

Mode of Action

The compound interacts with its targets through a mechanism that involves molecular docking . A molecular simulation study revealed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction leads to significant changes in the biological activity of the targets.

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibition It’s known that pyrazole-bearing compounds, like the one , have potent antileishmanial and antimalarial activities .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties that allow it to reach its targets effectively .

Result of Action

The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

-

Formation of the Triazole Ring:

- The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-chlorophenyl azide, and the alkyne component is a methyl-substituted alkyne.

-

Attachment of the Pyridinylmethyl Group:

- The pyridinylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a pyridinylmethyl halide under basic conditions.

-

Formation of the Carboxamide Group:

- The final step involves the formation of the carboxamide group by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the methyl group to form a carboxylic acid derivative.

Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are common.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Azides or thiols substituted on the phenyl ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Triazole derivatives, including the compound , have been extensively studied for their potential as anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines due to its ability to interfere with specific molecular pathways involved in tumor growth and metastasis.

Case Study : Research has indicated that triazole derivatives can act as inhibitors of c-Met kinases, which are implicated in several types of cancers, including non-small cell lung cancer and renal cell carcinoma. For instance, compounds similar to 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated selective inhibition with IC50 values in the nanomolar range .

Antimicrobial Properties

The triazole scaffold has been recognized for its broad-spectrum antimicrobial activity. Compounds derived from this scaffold have been tested against various bacterial and fungal strains.

Research Findings : Studies indicate that triazoles exhibit significant antibacterial and antifungal activities, making them suitable candidates for the development of new antimicrobial agents. The presence of the triazole ring enhances the pharmacological profile by improving solubility and bioavailability .

Anti-inflammatory Effects

Triazoles have also been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Evidence : In vitro studies have shown that certain triazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

Comparación Con Compuestos Similares

1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the pyridinylmethyl group, which may affect its biological activity and specificity.

1-(3-Chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the pyridinylmethyl group, potentially leading to different binding affinities and activities.

Uniqueness: 1-(3-Chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Chlorophenyl Group : A phenyl ring substituted with a chlorine atom at the meta position.

- Pyridinylmethyl Group : A pyridine ring attached via a methyl group.

Molecular Formula : C16H15ClN4O

Molecular Weight : 316.77 g/mol

The biological activity of this compound primarily involves its interaction with specific biochemical pathways in target organisms.

Target Organisms

Research indicates that this compound exhibits potent activity against:

- Leishmania aethiopica (causative agent of leishmaniasis)

- Plasmodium berghei (causative agent of malaria)

Mode of Action

The compound’s mechanism involves:

- Molecular Docking : The compound binds to specific targets within the parasites, disrupting their metabolic functions.

- Biochemical Pathways : It interferes with critical pathways leading to cell death in these organisms.

Antileishmanial and Antimalarial Effects

Studies have demonstrated that this compound shows significant antipromastigote activity against Leishmania and is more effective than standard treatments like miltefosine and amphotericin B deoxycholate. Specifically, it has been reported to be:

- 174-fold more active against Leishmania

- 2.6-fold more active against Plasmodium

Anticancer Properties

Research has also explored the anticancer potential of triazole derivatives. For instance:

- In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines (e.g., HCT116, MCF-7).

- The mechanism involves increasing reactive oxygen species (ROS) levels and activating caspase pathways leading to apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of triazole derivatives in various biological contexts:

| Study | Compound | Activity | IC50 (µM) | Remarks |

|---|---|---|---|---|

| Wei et al. (2019) | Triazole derivative | Anticancer | 0.43 (HCT116) | Induces apoptosis without affecting normal cells |

| BenchChem Study | 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-triazole | Antileishmanial | N/A | Superior activity compared to standard drugs |

| MDPI Review (2023) | Various triazole hybrids | Antimicrobial | Varies | Demonstrated broad-spectrum antimicrobial properties |

Pharmacokinetics

The pharmacokinetic profile of 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-triazole-4-carboxamide suggests favorable absorption and distribution characteristics that enhance its efficacy against target pathogens.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O/c1-11-15(16(23)19-10-12-4-3-7-18-9-12)20-21-22(11)14-6-2-5-13(17)8-14/h2-9H,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSDKCHXOJWJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.